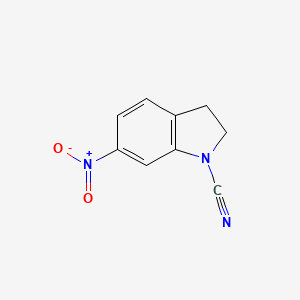

1-Cyano-6-nitroindoline

CAS No.:

Cat. No.: VC14081036

Molecular Formula: C9H7N3O2

Molecular Weight: 189.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7N3O2 |

|---|---|

| Molecular Weight | 189.17 g/mol |

| IUPAC Name | 6-nitro-2,3-dihydroindole-1-carbonitrile |

| Standard InChI | InChI=1S/C9H7N3O2/c10-6-11-4-3-7-1-2-8(12(13)14)5-9(7)11/h1-2,5H,3-4H2 |

| Standard InChI Key | WAYUDFRTFXURFP-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(C2=C1C=CC(=C2)[N+](=O)[O-])C#N |

Introduction

Chemical Structure and Physicochemical Properties

1-Cyano-6-nitroindoline belongs to the indoline class of heterocycles, which consist of a fused benzene and pyrrolidine ring system. The substitution of a cyano group at the 1-position and a nitro group at the 6-position introduces significant electronic effects. The nitro group is a strong electron-withdrawing moiety, while the cyano group further polarizes the aromatic system, creating a dipole moment that influences reactivity and intermolecular interactions .

Comparative analysis with 6-nitroindole (CHNO), a structurally related compound, reveals key differences. The indoline scaffold in 1-cyano-6-nitroindoline is partially saturated, reducing aromaticity compared to 6-nitroindole. This saturation alters electronic conjugation, as evidenced by shifts in infrared (IR) spectral bands associated with N-H stretching vibrations in analogous compounds .

Table 1: Structural Comparison of 1-Cyano-6-Nitroindoline and Analogues

Synthetic Methodologies and Mechanistic Insights

-

Nitration of Indoline: Directed nitration at the 6-position using mixed acid (HNO/HSO), leveraging the activating effects of the pyrrolidine ring.

-

Cyanation at the 1-Position: Introduction of the cyano group via Rosenmund-von Braun reaction using CuCN under heated conditions .

Recent advances in iron-catalyzed reductive amination, as demonstrated in the reduction of nitro groups to amines , suggest alternative strategies for functionalizing intermediates. For instance, iron(III) hydride complexes ([Fe(III)(H)salen]) could facilitate selective reductions while preserving the cyano group .

Spectroscopic Characterization

Infrared spectroscopy provides critical insights into functional group vibrations. In 6-nitroindole, the nitro group exhibits asymmetric and symmetric stretching modes at ~1525 cm and ~1350 cm, respectively . For 1-cyano-6-nitroindoline, the cyano group’s sharp ν(C≡N) stretch near 2240 cm would dominate the spectrum, accompanied by nitro-group vibrations slightly redshifted due to inductive effects from the cyano substituent .

Nuclear magnetic resonance (NMR) data, though unavailable for 1-cyano-6-nitroindoline, can be extrapolated from analogues. The deshielding effect of the nitro group would likely shift aromatic protons downfield (δ 8.0–8.5 ppm), while the cyano group’s electron-withdrawing nature further perturbs neighboring proton environments.

Reactivity and Catalytic Behavior

The nitro group in 1-cyano-6-nitroindoline is susceptible to reduction, a property exploited in catalytic systems. Studies on iron(III) hydrides ([Fe(III)(H)salen]) demonstrate efficient nitro-to-amine conversions under reductive conditions . Such reactivity could enable the synthesis of amino-cyanoindoline derivatives, valuable intermediates in medicinal chemistry.

Notably, the cyano group’s stability under these conditions remains untested. Computational studies suggest that high-spin iron(III) intermediates preferentially interact with nitro groups over cyano functionalities , hinting at selective reactivity pathways.

Applications in Materials Science

The nitro and cyano groups’ electronic properties make 1-cyano-6-nitroindoline a candidate for nonlinear optical (NLO) materials. Two-photon absorption (TPA) cross-sections, critical for applications in 3D lithography and bioimaging, could be enhanced by the conjugated π-system and electron-deficient substituents .

Future Research Directions

-

Synthetic Optimization: Development of one-pot methodologies for simultaneous nitration and cyanation.

-

Mechanistic Studies: Elucidating the role of spin states in iron-catalyzed reductions using advanced EPR techniques .

-

Biological Screening: Evaluation against Gram-positive/negative bacteria and cancer cell lines.

-

Materials Characterization: Measurement of TPA cross-sections and computational modeling of electronic transitions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume